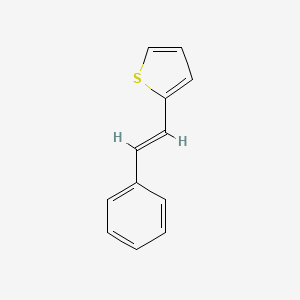

Thiophene, 2-(2-phenylethenyl)-

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(E)-2-phenylethenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-10H/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAPGSNLWBQIGV-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3783-65-1 | |

| Record name | Thiophene, 2-(2-phenylethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003783651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Mechanistic Investigations

Precursor Synthesis and Purification Strategies

The successful synthesis of 2-(2-phenylethenyl)thiophene (B8197211) is contingent upon the availability and purity of its key precursors. For Wittig-type reactions, the essential precursors are a phosphorus ylide, typically derived from a phosphonium (B103445) salt, and a carbonyl compound. udel.edumasterorganicchemistry.com In this case, this would involve the synthesis of a thiophene-containing phosphonium ylide and benzaldehyde, or a benzylphosphonium ylide and thiophene-2-carbaldehyde (B41791). The phosphonium salts are generally prepared by the reaction of triphenylphosphine (B44618) with an appropriate alkyl halide. masterorganicchemistry.com The subsequent deprotonation with a strong base yields the reactive ylide. masterorganicchemistry.com

For palladium-catalyzed cross-coupling reactions, the precursors are typically a halogenated thiophene (B33073) and a vinyl-substituted benzene (B151609) derivative, or vice versa. For instance, in a Heck coupling, 2-bromothiophene (B119243) can be reacted with styrene (B11656). Alternatively, a Suzuki-Miyaura coupling would necessitate a boronic acid or ester derivative of one of the aromatic rings and a halide on the other. youtube.comnih.gov The synthesis of these precursors, such as arylboronic acids, is a well-established field in organic chemistry.

Purification of these precursors is critical to ensure high yields and minimize side reactions in the subsequent coupling steps. Common purification techniques include recrystallization, distillation, and column chromatography. The purity is typically assessed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Optimized Reaction Pathways for 2-(2-phenylethenyl)thiophene Formation

Several optimized pathways have been developed for the efficient synthesis of 2-(2-phenylethenyl)thiophene, each with its own set of advantages and mechanistic nuances.

Wittig-type Olefination Routes

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide. wikipedia.orgorganic-chemistry.org This method is highly effective for creating the ethenyl bridge in 2-(2-phenylethenyl)thiophene. The reaction typically proceeds via a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide. masterorganicchemistry.comwikipedia.org The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-isomer of the product, is influenced by the nature of the substituents on the ylide. organic-chemistry.org Stabilized ylides generally favor the formation of the (E)-alkene. organic-chemistry.org

For the synthesis of trans-9-(2-phenylethenyl)anthracene, a related compound, benzyltriphenylphosphonium (B107652) chloride is reacted with 9-anthraldehyde (B167246) in the presence of sodium hydroxide. udel.eduwpmucdn.com A similar strategy can be employed for 2-(2-phenylethenyl)thiophene, using either thiophene-2-carbaldehyde and benzyltriphenylphosphonium chloride or 2-thenyltriphenylphosphonium chloride and benzaldehyde.

Heck Coupling Protocols

The Heck reaction provides a powerful method for carbon-carbon bond formation by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govyoutube.com To synthesize 2-(2-phenylethenyl)thiophene, this would typically involve the reaction of 2-halothiophene (e.g., 2-bromothiophene or 2-iodothiophene) with styrene. The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. youtube.com The reaction is often stereoselective, favoring the formation of the trans-alkene due to steric factors. youtube.com

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the Heck reaction. Palladium(II) acetate (B1210297) is a commonly used catalyst precursor. nih.gov

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. youtube.comnih.gov This method can be adapted for the synthesis of 2-(2-phenylethenyl)thiophene by coupling a thiophene boronic acid derivative with a vinyl halide (e.g., β-bromostyrene) or by reacting a phenylboronic acid with a 2-(2-halovinyl)thiophene. youtube.comnih.gov The Suzuki-Miyaura reaction is valued for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. mdpi.com

A typical catalytic system for Suzuki-Miyaura coupling involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate (B84403). mdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Beyond the well-defined Heck and Suzuki-Miyaura protocols, a broader range of palladium-catalyzed cross-coupling reactions can be employed for the synthesis of 2-(2-phenylethenyl)thiophene and its derivatives. These reactions offer flexibility in the choice of coupling partners and reaction conditions. For example, Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, can be a precursor step to forming the desired ethenyl linkage through subsequent reduction of the resulting alkyne. rsc.orgresearchgate.net

The development of highly active and selective palladium catalysts and ligands continues to expand the scope and efficiency of these cross-coupling reactions for the synthesis of complex organic molecules. researchgate.netnih.gov

Advanced Reaction Condition Optimization

Optimizing reaction conditions is paramount for maximizing the yield and purity of 2-(2-phenylethenyl)thiophene. This involves a systematic investigation of various parameters, including the catalyst system, solvent, temperature, and reaction time.

For palladium-catalyzed reactions, the choice of the palladium source and the phosphine ligand is critical. Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. acs.org For instance, bulky electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. orgsyn.org

The selection of the base and solvent is also important. The base is required to facilitate the regeneration of the active catalyst and to neutralize any acid generated during the reaction. The solvent must be able to dissolve the reactants and the catalyst and be stable under the reaction conditions. Common solvents for cross-coupling reactions include toluene, dimethylformamide (DMF), and dioxane. nih.govresearchgate.net

The reaction temperature and time are also key variables that need to be optimized. Higher temperatures can increase the reaction rate but may also lead to decomposition of the reactants or the catalyst. Therefore, a careful balance must be struck to achieve a high yield in a reasonable amount of time. The progress of the reaction is often monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Interactive Data Tables:

Table 1: Overview of Synthetic Methodologies for 2-(2-phenylethenyl)thiophene

| Synthetic Method | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Features |

| Wittig Olefination | Thiophene-2-carbaldehyde | Benzyltriphenylphosphonium ylide | Strong base (e.g., n-BuLi) | Forms C=C bond directly. |

| Heck Coupling | 2-Bromothiophene | Styrene | Palladium(II) acetate, phosphine ligand, base | Palladium-catalyzed C-C bond formation. |

| Suzuki-Miyaura Coupling | 2-Thiopheneboronic acid | β-Bromostyrene | Palladium catalyst, base | Utilizes organoboron compounds. |

Table 2: Common Reagents and Their Roles

| Reagent | Chemical Name | Role in Synthesis |

| PPh₃ | Triphenylphosphine | Ligand for palladium catalysts; precursor to phosphonium ylides. |

| Pd(OAc)₂ | Palladium(II) acetate | Common palladium catalyst precursor. |

| Na₂CO₃ | Sodium Carbonate | Base in Suzuki-Miyaura and other cross-coupling reactions. |

| n-BuLi | n-Butyllithium | Strong base for generating phosphonium ylides. |

Scalability and Efficiency of Synthetic Protocols

The choice of synthetic route for 2-(2-phenylethenyl)thiophene is often a trade-off between reagent availability, reaction conditions, yield, and stereoselectivity. The efficiency of these protocols is influenced by factors such as catalyst loading, temperature, and the nature of the base and solvent employed.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal during workup and simplifying product purification, which is a significant benefit for industrial-scale synthesis. wikipedia.org The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides and can react with a broader range of aldehydes and ketones under milder conditions. wikipedia.org The reaction typically shows high stereoselectivity for the formation of the (E)-alkene, which is often the desired isomer for electronic applications. wikipedia.org Common bases used include sodium hydride in solvents like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME). synarchive.com The ability to use weaker bases and the ease of byproduct removal make the HWE reaction generally more scalable and efficient than the traditional Wittig reaction.

Heck Reaction: The palladium-catalyzed Heck reaction provides a powerful method for carbon-carbon bond formation between an unsaturated halide and an alkene. mdpi.com For the synthesis of 2-(2-phenylethenyl)thiophene, this would typically involve the coupling of 2-bromothiophene with styrene or 2-thienylboronic acid with a styryl bromide. researchgate.netbeilstein-journals.org The reaction is known for its high stereoselectivity, typically affording the trans product. mdpi.com The efficiency of the Heck reaction is highly dependent on the catalyst system, which includes the palladium source (e.g., Pd(OAc)₂, PdCl₂) and often a phosphine ligand. mdpi.com Research has shown that heterocyclic bromides, such as those derived from thiophene, can effectively undergo the Heck reaction with styrene to yield the desired products in good yields. researchgate.net The development of highly active and stable catalysts, including phosphine-free systems, has improved the scalability and cost-effectiveness of the Heck reaction. beilstein-journals.org However, the cost of the palladium catalyst and the need to remove residual metal from the final product are important considerations for large-scale industrial applications.

Interactive Table: Comparison of Synthetic Protocols for 2-(2-Phenylethenyl)thiophene and Analogs

| Method | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Yield (%) | Key Advantages | Key Disadvantages |

| Wittig Reaction | Benzylphosphonium salt + 2-Thiophenecarboxaldehyde | Sodium ethoxide | Ethanol | RT | Moderate | Well-established, versatile | Difficult byproduct removal, often requires strong base, lower (Z)-selectivity. mnstate.edu |

| HWE Reaction | Diethyl benzylphosphonate + 2-Thiophenecarboxaldehyde | NaH | THF/DME | RT | High | Water-soluble byproduct, high (E)-selectivity, milder conditions. wikipedia.org | Phosphonate reagents can be more expensive than phosphonium salts. |

| Heck Reaction | 2-Bromothiophene + Styrene | Pd(OAc)₂ / PPh₃ / K₂CO₃ | DMF | 60-100 | Good-Exc. | High (E)-selectivity, functional group tolerance. researchgate.netbeilstein-journals.org | Cost of palladium catalyst, removal of metal residues. beilstein-journals.org |

| Heck Reaction | 1-(5-bromothiophen-2-yl)ethanone + Styrene | Pd(II) complex / Base | Various | 80 | Good | Applicable to functionalized thiophenes. researchgate.net | Catalyst performance can be substrate-dependent. |

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling the stereochemical outcome of the synthesis.

Wittig Reaction Mechanism: The Wittig reaction proceeds through the initial formation of a phosphorus ylide. This is typically achieved by deprotonating a phosphonium salt with a strong base. masterorganicchemistry.com The resulting ylide, a species with adjacent positive and negative charges, then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., 2-thiophenecarboxaldehyde). masterorganicchemistry.com This nucleophilic addition leads to the formation of a zwitterionic intermediate called a betaine, which subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.org The decomposition of the oxaphosphetane through a retro-[2+2] cycloaddition is the final step, yielding the desired alkene (2-(2-phenylethenyl)thiophene) and triphenylphosphine oxide. masterorganicchemistry.com The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction. mnstate.edu The stereoselectivity of the Wittig reaction is influenced by the stability of the ylide; stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides tend to produce the (Z)-alkene. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction Mechanism: The HWE reaction begins with the deprotonation of a phosphonate ester by a base (e.g., NaH) to form a phosphonate carbanion. wikipedia.org This carbanion is a potent nucleophile that adds to the carbonyl group of the aldehyde. The stereochemistry is often controlled by the steric approach of the carbanion to the aldehyde, where an antiperiplanar arrangement is favored to minimize steric hindrance. organic-chemistry.org This addition leads to a tetrahedral intermediate. youtube.com This intermediate then eliminates a dialkylphosphate anion to form the alkene. The high (E)-selectivity commonly observed is attributed to the thermodynamic stability of the transition state leading to the trans isomer. wikipedia.org The elimination of the water-soluble phosphate salt is a key feature that distinguishes it from the Wittig reaction. wikipedia.org

Heck Reaction Mechanism: The catalytic cycle of the Heck reaction typically begins with the oxidative addition of a palladium(0) species to the aryl or vinyl halide (e.g., 2-bromothiophene). beilstein-journals.org This step forms a square planar palladium(II) complex. Subsequently, the alkene (e.g., styrene) coordinates to the palladium center. beilstein-journals.org This is followed by a migratory insertion of the alkene into the palladium-carbon bond, which proceeds in a syn manner and forms a new carbon-carbon sigma bond. beilstein-journals.org After the insertion, a β-hydride elimination occurs, also in a syn fashion, to form the final substituted alkene product and a hydridopalladium(II) complex. The final step is the reductive elimination of HX from the palladium complex, typically facilitated by a base, which regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. beilstein-journals.org The stereochemistry of the final product is a result of the syn addition and syn elimination steps.

Advanced Spectroscopic Characterization and Photophysical Analysis

Electronic Absorption Spectroscopy in Various Media

The electronic absorption spectrum of 2-styrylthiophene is characterized by intense absorption bands in the ultraviolet (UV) region, arising from π → π* electronic transitions within the conjugated system. The position and fine structure of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.

In non-polar solvents, the absorption spectrum often displays well-resolved vibrational fine structure. The replacement of a phenyl group in stilbene (B7821643) with a 2-thienyl group typically induces a bathochromic (red) shift of 20–30 nm in the absorption maximum, a direct consequence of the electron-donating nature of the thiophene (B33073) ring extending the π-conjugation. psu.edu For example, in methanolic solutions, the UV absorption of (E)-2-styrylthiophene shows a characteristic spectrum for its extended conjugated system. rsc.org

The polarity of the solvent can significantly influence the absorption maxima. Generally, as solvent polarity increases, the absorption bands may broaden and shift. This is due to differential stabilization of the ground and excited states by the solvent molecules. In polar solvents, dipole-dipole interactions between the solvent and the solute can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For substituted 2-styrylthiophene systems, the solvent effect on the emission maxima is a strong indicator of intramolecular charge-transfer (ICT) character. While specific data across a wide range of solvents for the unsubstituted 2-styrylthiophene is sparse, studies on related thienylazo dyes demonstrate that polar solvents like DMF tend to cause a more significant bathochromic shift compared to less polar solvents like acetone (B3395972) and methanol.

Table 1: Representative UV-Visible Absorption Maxima for 2-Styrylthiophene and Related Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| (E)-2-Styrylthiophene | Methanol | ~320-340 (Typical Range) | rsc.org |

| 2,5-bis(p-N,N-diphenylaminostyryl)thiophene (DT) | Toluene | 444 | researchgate.net |

| 2,5-bis(p-N,N-diphenylaminostyryl)thiophene (DT) | Acetonitrile | 434 | researchgate.net |

| Generic 2-Thienyl Derivative vs. Phenyl Analog | Not Specified | 20-30 nm red shift | psu.edu |

Steady-State and Time-Resolved Fluorescence Spectroscopy

The fluorescence properties of 2-styrylthiophene are intimately linked to the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state.

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For 2-styrylthiophene, the fluorescence quantum yield is reported to be negligible (Φf < 0.01) in both non-polar and polar solvents. researchgate.net This extremely low value indicates that the excited state deactivates predominantly through non-radiative channels. The introduction of a thiophene ring in place of a phenyl group, as in the case of stilbene, generally leads to a reduction in fluorescence quantum yields. psu.edu This enhancement of non-radiative decay is a key characteristic of the photophysics of 2-styrylthiophene and related compounds. The primary competing process is efficient triplet state production. researchgate.net

The fluorescence lifetime (τf) is the average time a molecule remains in its excited singlet state before returning to the ground state. It is related to the quantum yield and the radiative (kf) and non-radiative (knr) decay rates by the equations:

Φf = kf / (kf + knr) τf = 1 / (kf + knr)

From these relationships, it follows that Φf = kf * τf. Given that the fluorescence quantum yield for 2-styrylthiophene is negligible (Φf < 0.01), its fluorescence lifetime is expected to be extremely short. researchgate.net The dominance of non-radiative processes, particularly a high rate of intersystem crossing to the triplet manifold, rapidly depopulates the excited singlet state, precluding significant fluorescence emission. For comparison, related D–π–A thiophene derivatives show lifetimes in the range of 1 to 3 nanoseconds, which decrease as solvent polarity decreases.

Table 2: Photophysical Data for 2-Styrylthiophene and Related Compounds

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Triplet Quantum Yield (ΦT) | Reference |

|---|---|---|---|---|

| 2-Styrylthiophene | Polar & Non-Polar | < 0.01 | < 0.01 | researchgate.net |

| General Thienyl-Ethenes | Not Specified | 0.01 - 0.05 | Not Reported | psu.edu |

| 2,5-bis(p-N,N-diphenylaminostyryl)thiophene (DT) | Toluene | 0.66 | 0.31 | researchgate.net |

Transient Absorption Spectroscopy for Excited State Dynamics

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states on ultrafast timescales. Following photoexcitation, TA spectra reveal the formation and decay of transient species such as excited singlet states (S1), triplet states (T1), and charge-separated states.

For compounds structurally similar to 2-styrylthiophene, such as 2-phenylthiophene, ultrafast transient absorption spectroscopy provides critical insights into their excited-state dynamics. Upon excitation to the first singlet excited state (S1), rapid spectral changes indicate structural relaxation on the S1 potential energy surface occurs within approximately 100 femtoseconds. researchgate.net Following this initial relaxation, the subsequent kinetics on the picosecond timescale reveal an efficient intersystem crossing (ISC) from the singlet manifold to the triplet manifold. For 2-phenylthiophene, the rate of this ISC process is characterized by a time constant of 102 ± 5 picoseconds. researchgate.net

The TA spectra typically show a negative signal corresponding to ground-state bleaching and stimulated emission, and positive signals corresponding to excited-state absorption (ESA). In styryl-thiophene derivatives, the ESA can evolve over time, for instance, from an initial singlet ESA to a subsequent triplet ESA, allowing for the direct measurement of the ISC rate. researchgate.net These measurements confirm that for simple styrylthiophenes, the primary deactivation pathway of the S1 state is a rapid conversion to the T1 state.

Resonance Raman Spectroscopy for Vibrational Mode Analysis

Resonance Raman (RR) spectroscopy is a specialized Raman technique that can provide detailed structural information about the chromophoric part of a molecule. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, the vibrational modes that are coupled to that electronic transition are selectively enhanced by factors of 10³ to 10⁶. researchgate.net

For a conjugated molecule like 2-styrylthiophene, the π → π* transition is associated with the delocalized system spanning the phenyl ring, vinylene bridge, and thiophene ring. RR spectroscopy would therefore selectively enhance the vibrations of this conjugated backbone. The enhanced Raman bands would correspond to C=C and C-C stretching modes of the vinylene linker and the aromatic rings, as well as in-plane bending modes.

Analysis of the RR spectra can reveal information about:

Excited-State Geometry: The intensities of the RR bands are related to the changes in molecular geometry upon electronic excitation. Strong enhancement of specific stretching modes indicates that the corresponding bond lengths change significantly between the ground and excited states.

Conformational Changes: The technique is sensitive to the planarity and conformation of the conjugated chain.

Reaction Dynamics: Time-resolved resonance Raman spectroscopy can be used to track the structural evolution of the molecule during photochemical reactions, such as photoisomerization.

While specific RR studies on 2-styrylthiophene are not widely reported, research on related oligothiophenes and polythiophene shows that the most intense Raman bands are associated with the symmetric C=C stretching of the thiophene rings (around 1440-1460 cm⁻¹) and the C-C inter-ring stretching modes. researchgate.net Applying RR spectroscopy to 2-styrylthiophene would allow for a detailed assignment of its vibrational modes and provide insight into the nature of its excited electronic states.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Ultraviolet Photoelectron Spectroscopy (UPS) is an experimental technique used to determine the binding energies of valence electrons in a molecule, thereby mapping its molecular orbital energy levels. In a UPS experiment, a sample is irradiated with monochromatic UV photons (typically from a He I source at 21.2 eV or He II at 40.8 eV), causing the ejection of valence electrons. psu.edursc.org By measuring the kinetic energy of these photoelectrons, the ionization energy (I) can be calculated using Einstein's photoelectric law:

I = hν - Ek

where hν is the energy of the incident photon and Ek is the measured kinetic energy of the electron.

According to Koopmans' theorem, the ionization energy for removing an electron from a particular molecular orbital is approximately equal to the negative of that orbital's energy. Therefore, a UPS spectrum provides a direct experimental picture of the occupied molecular orbitals in the valence region.

For 2-styrylthiophene, UPS would provide crucial information about its electronic structure:

Highest Occupied Molecular Orbital (HOMO) Energy: The first peak in the UPS spectrum at the lowest ionization energy corresponds to the removal of an electron from the HOMO. This value is fundamental to understanding the molecule's electron-donating capability and is critical for applications in organic electronics.

Valence Band Structure: The entire spectrum reveals the pattern of the π and σ orbitals in the valence band, which can be compared with theoretical calculations from quantum chemistry to validate computational models.

Influence of Conjugation: By comparing the UPS spectrum of 2-styrylthiophene to that of its constituent parts (benzene, thiophene), one could experimentally quantify the effects of π-conjugation on the molecular orbital energies.

Two-Photon Absorption Spectroscopy

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited electronic state. This phenomenon is distinct from linear one-photon absorption (1PA) and offers several advantages, particularly in applications like high-resolution microscopy and photodynamic therapy, due to its ability to use longer excitation wavelengths that allow for deeper penetration into biological tissues with reduced scattering. nih.gov The efficiency of TPA is quantified by the two-photon absorption cross-section (σ₂), typically measured in Göppert-Mayer units (GM), where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹. frontiersin.org

For derivatives of "Thiophene, 2-(2-phenylethenyl)-", also known as 2-styrylthiophene, the investigation of their TPA properties reveals significant potential for various photonic applications. The introduction of thiophene rings into molecular structures can have notable electronic effects, leading to enhanced nonlinear optical properties. nih.govacs.org

Research into various thiophene-based chromophores has demonstrated that their TPA cross-sections can be substantial. For instance, studies on quadrupolar dyes featuring thiophene as a donor have shown that the TPA-active states' energies are influenced by the strength of the acceptor groups within the molecule. rsc.org Calculations have predicted very high TPA activity for certain chromophores, although this can sometimes be limited by competing 1PA processes. rsc.org

In the context of styryl-thiophene derivatives, the molecular architecture plays a crucial role in determining the TPA response. The inclusion of different electron-donating or accepting groups can significantly modulate the TPA cross-section. For example, in a study of 2,5-bis(styryl)thiophene derivatives, the compound with an aromatic electron-donating end group exhibited the largest TPA cross-section. chem-soc.si

The following table summarizes experimentally determined two-photon absorption data for various thiophene derivatives, providing insight into the structure-property relationships that govern their nonlinear optical behavior.

| Compound Name | TPA Cross-Section (σ₂) (GM) | Excitation Wavelength (nm) | Reference |

|---|---|---|---|

| 2,5-bis(p-N,N-diethylaminostyryl)thiophene (BEST) | 82 | 800 | chem-soc.si |

| 2,5-bis(p-N,N-diphenylaminostyryl)thiophene (BPST) | 256 | 800 | chem-soc.si |

| 2,5-bis(p-N-carbazoylstyryl)thiophene (BCST) | 25 | 800 | chem-soc.si |

| Quinoidal Bithiophene Derivative | 35550 | Not Specified | nih.gov |

| Quinoidal Diazaacene-Bithiophene Derivative | 4200 | 1400-1600 | nih.gov |

| Quinoidal Diazaacene-Bithiophene Derivative | 51770 | 850-950 | nih.gov |

The data clearly indicates that strategic molecular design, such as the incorporation of strong donor-acceptor groups and the extension of the π-conjugated system, can lead to exceptionally large TPA cross-sections in thiophene-based compounds. nih.gov These findings underscore the potential of "Thiophene, 2-(2-phenylethenyl)-" and its derivatives in the development of advanced materials for nonlinear optics.

Computational Chemistry and Theoretical Modeling of Electronic and Optical Properties

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining the ground-state properties of molecules by calculating the electron density.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Spatial Distribution)

A key aspect of molecular orbital theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in determining a molecule's chemical reactivity and its electronic properties. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's optical and electronic behavior. wikipedia.org

For Thiophene (B33073), 2-(2-phenylethenyl)-, the extended π-conjugated system, which spans both the phenyl and thiophene rings connected by a vinyl bridge, leads to a delocalization of the frontier orbitals. The HOMO is typically characterized by π-bonding orbitals with significant electron density spread across the entire conjugated backbone. The LUMO, conversely, consists of π*-antibonding orbitals. This delocalization results in a relatively small HOMO-LUMO gap compared to its non-conjugated constituents. As the extent of π-conjugation in a molecule increases, the HOMO-LUMO energy gap generally decreases, leading to a red-shift in the absorption spectrum. youtube.com

DFT calculations, often employing functionals like B3LYP or range-separated functionals like wB97X-D, are used to predict these energy levels. reddit.com While the absolute values of HOMO and LUMO energies can be sensitive to the chosen functional, the trend and the magnitude of the gap are generally well-reproduced. reddit.com For thiophene/phenylene co-oligomers, the HOMO-LUMO gap is a critical factor for their potential use in applications like organic lasers. atlas.jp In similar donor-acceptor materials, the gap can be systematically tuned by modifying the molecular structure. researchgate.net

Table 1: Representative DFT-Calculated Frontier Orbital Energies for Conjugated Thiophene Derivatives

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Represents the electron-donating ability (ionization potential) |

| LUMO Energy | -2.0 to -3.0 | Represents the electron-accepting ability (electron affinity) |

| HOMO-LUMO Gap | 3.0 to 4.0 | Determines the energy of the lowest electronic transition |

Note: These values are illustrative for this class of compounds and can vary based on the specific computational method and functional used.

Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP visualizes the electrostatic potential on the surface of the molecule, indicating regions of positive and negative potential.

In Thiophene, 2-(2-phenylethenyl)-, the MEP map reveals distinct regions of charge. Negative potential (typically colored red or yellow) is concentrated around the sulfur atom in the thiophene ring due to its lone pairs of electrons, and across the π-system of the phenyl and vinyl groups. These areas represent potential sites for electrophilic attack. Conversely, positive potential (colored blue) is generally localized around the hydrogen atoms. researchgate.net This information is vital for understanding non-covalent interactions, such as π-π stacking, which are crucial for the material's solid-state packing and aggregation behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of a molecule after it absorbs light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state energies and properties. uci.eduscite.ai

Singlet and Triplet State Energies

Upon photoexcitation, an electron is promoted from an occupied orbital (typically the HOMO) to an unoccupied orbital (typically the LUMO), resulting in an excited singlet state (S₁). TD-DFT calculations can accurately predict the energy of this S₁ state, which corresponds to the main absorption band in the UV-visible spectrum. nih.gov

The molecule can also transition from the singlet excited state to a triplet excited state (T₁) through a process called intersystem crossing. rsc.org This is particularly relevant for organometallic compounds but also occurs efficiently in many organic molecules. rsc.orgep2-bayreuth.de The energy gap between the S₁ and T₁ states is an important parameter that influences the molecule's photophysical properties, including its potential for phosphorescence or its use in applications like photodynamic therapy and organic light-emitting diodes (OLEDs). ep2-bayreuth.dechemrxiv.org For phenylthiophene compounds, intersystem crossing to the triplet manifold is an efficient process. rsc.org

Table 2: Typical TD-DFT Calculated Excited State Properties for Thiophene, 2-(2-phenylethenyl)-

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| S₁ Energy | Energy of the first singlet excited state | ~2.9 - 3.5 |

| T₁ Energy | Energy of the first triplet excited state | ~1.6 - 2.2 |

| S₁-T₁ Gap | Energy difference between the lowest singlet and triplet states | ~1.0 - 1.5 |

Note: These values are representative and depend on the computational level of theory and solvent models.

Oscillator Strengths and Transition Dipole Moments

The probability of an electronic transition occurring upon light absorption is quantified by the oscillator strength (f), a dimensionless quantity. wikipedia.org A high oscillator strength corresponds to a "bright" or strongly allowed transition, resulting in a high molar absorption coefficient (ε). umb.edu Conversely, a low oscillator strength indicates a "dark" or forbidden transition.

TD-DFT calculates the oscillator strengths for various electronic transitions. uci.edu For Thiophene, 2-(2-phenylethenyl)-, the transition from the ground state (S₀) to the first excited singlet state (S₁), which is primarily a HOMO-LUMO transition, is expected to have a high oscillator strength due to the significant spatial overlap and appropriate symmetry of the involved orbitals. umb.edu This results in the strong absorption band observed in its UV-visible spectrum. The transition dipole moment, a vector quantity related to the charge displacement during the electronic transition, is also calculated and its magnitude is directly proportional to the oscillator strength. umb.edu

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Tendencies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides valuable insights into the dynamic behavior of molecules, including conformational changes and intermolecular interactions. nih.gov

For Thiophene, 2-(2-phenylethenyl)-, MD simulations can explore the conformational landscape, particularly the rotational freedom around the single bonds of the vinyl linker. These simulations can determine the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are highly effective in studying the aggregation behavior of small molecules in solution. mdpi.com For planar, π-conjugated molecules like 2-styrylthiophene, there is a tendency to form aggregates through π-π stacking interactions. MD simulations can predict the propensity of these molecules to self-assemble, revealing the structure, size, and dynamics of the resulting aggregates. nih.govmdpi.com This is critical for understanding how the molecule will behave in concentrated solutions or in the solid state, which directly impacts the performance of organic electronic devices.

Charge Transport Pathway Modeling and Reorganization Energies

The efficiency of charge transport in organic semiconductor materials is fundamentally governed by molecular packing in the solid state and the intrinsic electronic properties of the individual molecules. For π-conjugated systems such as Thiophene, 2-(2-phenylethenyl)-, charge movement is typically described by a hopping mechanism, where a charge carrier (an electron or a hole) moves between adjacent molecules. The rate of this hopping process is influenced by the electronic coupling between molecules (transfer integral, t) and the reorganization energy (λ). scielo.br

Computational modeling, often employing Density Functional Theory (DFT), is crucial for elucidating these parameters. scielo.brnih.gov The modeling of charge transport pathways reveals that in materials based on thiophene and phenylene-vinylene units, efficient charge transport is facilitated by preferential molecular orientations, such as an edge-on configuration relative to a substrate, which promotes strong intermolecular π-π stacking. nih.gov Helical twisting or significant disorder in the polymer backbone can hinder conjugation and negatively impact charge transport efficiency. nih.gov

Reorganization energy (λ) is a critical parameter that quantifies the energy required for the geometric relaxation of a molecule and its surrounding environment upon a change in its charge state (i.e., from neutral to ionized or vice versa). rsc.org A lower reorganization energy generally leads to a higher charge transfer rate and, consequently, better charge carrier mobility. scielo.brunesp.br The total reorganization energy is the sum of two components:

Inner-sphere reorganization energy (λin): This component relates to the energy changes associated with the relaxation of the molecular geometry upon gaining or losing an electron. It can be calculated using quantum chemical methods by finding the energy minima of both the neutral and ionized states.

Outer-sphere reorganization energy (λo): This component accounts for the energy associated with the rearrangement of the surrounding solvent or matrix molecules in response to the change in the charge of the central molecule.

For molecules like Thiophene, 2-(2-phenylethenyl)-, DFT calculations can be used to determine the reorganization energies for both hole (λ+) and electron (λ-) transport. scielo.br Studies on related structures, such as thiophene-fused coronenes and poly(3-hexylthiophene), show that the introduction and modification of thiophene rings can significantly influence reorganization energy. scielo.brunesp.br For instance, adding thiophene rings to a coronene (B32277) core was found to reduce the reorganization energies for both hole and electron transport. scielo.br Similarly, in phenylene ethynylene bridge systems, the reorganization energy was found to increase with the length of the conjugated bridge, ranging from 0.61 to 0.80 eV. nih.govresearchgate.net

| Molecular System/Fragment | Transport Type | Reorganization Energy (λ) (eV) | Computational Method Context |

|---|---|---|---|

| Phenylene Ethynylene Bridge (1 unit) | Electron | 0.61 | Analysis via Marcus-Gerischer theory based on experimental data. nih.govresearchgate.net |

| Phenylene Ethynylene Bridge (3 units) | Electron | 0.80 | Analysis via Marcus-Gerischer theory based on experimental data. nih.govresearchgate.net |

| Coronene (Parent) | Hole | 0.211 | DFT calculations (B3LYP). scielo.br |

| Coronene with one thiophene ring | Hole | 0.177 | DFT calculations (B3LYP). scielo.br |

| Poly(3-hexylthiophene) (decamer) | Hole | 0.93 | Theoretical value from DFT calculations. unesp.br |

Solvatochromic Effects: Theoretical Treatment

Solvatochromism refers to the change in the color of a substance, or more broadly, a shift in its absorption or emission spectra, when it is dissolved in different solvents of varying polarity. researchgate.net This phenomenon arises from the differential solvation of the molecule's ground and excited states. For a molecule like Thiophene, 2-(2-phenylethenyl)-, which possesses a donor-π-acceptor (D-π-A) character, an intramolecular charge transfer (ICT) can occur upon photoexcitation. The excited state is often more polar than the ground state, leading to stronger interactions with polar solvent molecules. This increased stabilization of the excited state in polar solvents results in a red shift (bathochromic shift) of the fluorescence emission spectrum, a phenomenon known as positive solvatochromism. rsc.org

The theoretical treatment of solvatochromism involves various models to quantify and understand solute-solvent interactions. rsc.org

Multi-parametric Models: Empirical models like the Kamlet-Taft and Catalán approaches are used to dissect the contributions of non-specific (dipolarity/polarizability) and specific (hydrogen bonding) solvent properties to the observed spectral shifts. rsc.org For similar D-π-A thiophene derivatives, studies have shown that non-specific interactions are often dominant, with the solvent's dipolarity and polarizability playing a significant role in the solvatochromic behavior. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM): More sophisticated theoretical approaches combine quantum mechanics for the solute molecule with molecular mechanics for the solvent molecules. nih.gov This hybrid QM/MM method allows for a detailed description of the electronic structure of the solute while accounting for the explicit interactions with the surrounding solvent environment. researchgate.net These calculations can accurately predict the shifts in absorption and emission maxima and relate them to changes in the molecule's dipole moment between the ground and excited states. rsc.org

For D-π-A thiophene-based compounds, a significant red shift in fluorescence emission is typically observed as the solvent polarity increases. For example, a shift of over 60 nm has been reported for a methoxy-substituted thiophene derivative when moving from nonpolar cyclohexane (B81311) to polar DMSO. rsc.org This behavior is indicative of a substantial increase in the dipole moment upon excitation. rsc.org

| Solvent | Solvent Type | Emission Maximum (λem) (nm) | Observed Shift from Cyclohexane (nm) |

|---|---|---|---|

| Cyclohexane | Nonpolar | 429 | - |

| Toluene | Nonpolar | 445 | +16 |

| Chloroform | Polar Aprotic | 474 | +45 |

| Acetonitrile | Polar Aprotic | 488 | +59 |

| DMSO | Polar Aprotic | 495 | +66 |

Data adapted from findings on 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile, a related D-π-A thiophene compound. rsc.org

Structure Property Relationships: Influence of Molecular Architecture and Substitutions

Impact of Ethenyl Bridge Configuration (cis/trans Isomerism) on Electronic Properties

The double bond of the ethenyl bridge in 2-(2-phenylethenyl)thiophene (B8197211) restricts rotation, leading to the existence of two geometric isomers: cis (Z) and trans (E). wikipedia.orglibretexts.org In the cis isomer, the thiophene (B33073) and phenyl rings are on the same side of the double bond, while in the trans isomer, they are on opposite sides. wikipedia.org This stereochemical difference has a profound impact on the molecule's electronic properties.

The trans isomer is generally more stable due to reduced steric hindrance, allowing for a more planar conformation. This planarity enhances the π-conjugation across the entire molecule, from the thiophene ring through the ethenyl bridge to the phenyl ring. In contrast, the cis isomer experiences greater steric clash between the aromatic rings, forcing them to twist out of plane and disrupting the continuous overlap of p-orbitals.

This difference in conjugation directly affects the electronic behavior. For instance, studies on related oligothiophenes have shown that the cis conformation can lead to higher electrical conductance than the trans conformation. nih.gov This counterintuitive result is attributed to the electronic structure; the highest occupied molecular orbital (HOMO) of the cis isomer can be closer to the Fermi level of metal electrodes, facilitating charge injection. nih.gov The differing planarity also results in distinct photophysical properties, with the more conjugated trans isomers typically exhibiting absorption and fluorescence at longer wavelengths (a red shift) compared to their cis counterparts. nih.gov

| Property | cis-Isomer | trans-Isomer | Underlying Reason |

|---|---|---|---|

| Relative Stability | Less Stable | More Stable | Reduced steric hindrance in the trans form. |

| π-Conjugation | Partially Disrupted | More Effective | Greater planarity in the trans isomer allows for better p-orbital overlap. |

| HOMO-LUMO Gap | Larger | Smaller | Extended conjugation in the trans isomer lowers the energy gap. |

| Electrical Conductance | Potentially Higher | Potentially Lower | The HOMO level in the cis isomer can be closer to the Fermi level of electrodes. nih.gov |

| Absorption Wavelength (λmax) | Shorter (Blue-shifted) | Longer (Red-shifted) | A smaller energy gap in the trans isomer requires lower energy photons for excitation. nih.gov |

Effects of Phenyl Ring Substituents on Photophysical Behavior (Hypothetical or Potential)

The photophysical properties of 2-(2-phenylethenyl)thiophene can be fine-tuned by adding substituents to the phenyl ring. Although specific data for the monosubstituted parent compound is limited, extensive research on closely related molecules, such as 2,5-bis(phenylethynyl)thiophenes, provides a clear model for these effects. scispace.com

Attaching either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenyl ring typically reduces the HOMO-LUMO energy gap, causing a bathochromic (red) shift in the absorption maximum. scispace.com

Electron-donating groups (e.g., Methoxy, -OCH₃) raise the energy of the HOMO more than the LUMO.

Electron-withdrawing groups (e.g., Cyano, -CN) lower the energy of the LUMO more than the HOMO.

In both scenarios, the net result is a smaller energy gap and absorption at longer wavelengths. Studies on analogous series show that the effect of acceptor substituents is often more pronounced than that of donor substituents. scispace.com This tunability is crucial for designing molecules with specific light-absorbing properties for applications in organic electronics and dyes. nih.gov

| Substituent (R) | Character | Absorbance Maxima (λmax in nm) |

|---|---|---|

| -H | Neutral | 391 |

| -OCH₃ | Electron-Donating | 400 |

| -CN | Electron-Withdrawing | 404 |

Conformational Dynamics and Their Role in Optical Transitions

While the ethenyl bridge is rigid, the single bonds connecting it to the thiophene and phenyl rings allow for rotational freedom. This leads to conformational dynamics where the two aromatic rings are twisted with respect to each other. rsc.org The angle of this twist is a critical parameter influencing the molecule's optical properties.

A fully planar conformation would maximize π-conjugation, but this is often prevented by steric hindrance. Computational studies on similar thiophene-phenylene systems show that the phenyl and thiophene rings are twisted by a certain angle, which can even change depending on the molecule's environment (e.g., in a vacuum versus in a solvent). rsc.org

This twist angle directly impacts the extent of electronic communication between the rings. A larger twist angle disrupts the π-system, leading to a larger HOMO-LUMO gap and a blue shift in the absorption and emission spectra. Conversely, a smaller twist angle (a more planar conformation) enhances conjugation, narrows the energy gap, and causes a red shift. Therefore, the observed optical transitions are an average of all possible rotational conformations the molecule can adopt at a given temperature.

Interplay Between Thiophene Ring and Phenyl-Ethenyl Moiety

The electronic character of 2-(2-phenylethenyl)thiophene is dominated by the interaction between the electron-rich thiophene ring and the phenyl-ethenyl moiety. The sulfur atom in the thiophene ring possesses lone pairs of electrons, which contribute to the aromatic π-system, making the ring an effective electron donor. acs.orgnih.gov

This results in an enriched π-electron density that extends from the thiophene, across the ethenyl bridge, and into the phenyl ring. acs.orgnih.gov This intramolecular charge-transfer character is fundamental to the molecule's properties. It is this electronic communication that enables the tuning of its absorption and emission through substitution (as discussed in 5.2) and makes it a valuable building block for larger, more complex systems like thiahelicenes and other materials for organic electronics. acs.orgnih.gov The planarity of the thiophene ring itself can also contribute to how the molecule binds with receptors or assembles in the solid state. nih.gov

Applications in Functional Materials and Devices

Role as a Building Block in Organic Electronic Devices

The unique molecular structure of Thiophene (B33073), 2-(2-phenylethenyl)-, also commonly known as 2-styrylthiophene, provides a platform for charge delocalization and transport, which are critical functionalities for organic electronic devices. Its derivatives and polymers have been explored for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Active Layer Component in Organic Light-Emitting Diodes (OLEDs)

While research into Thiophene, 2-(2-phenylethenyl)- as a primary emissive component in OLEDs is still an emerging area, the broader class of styrylthiophene derivatives has been investigated for their electroluminescent properties. The introduction of a styryl group to a thiophene core can influence the emission color and efficiency of the resulting material. For instance, derivatives of 2-styrylquinoline, a related structural motif, have been shown to be promising materials for OLED applications. In one study, OLEDs fabricated with a zinc complex of a styrylquinoline derivative dispersed in a poly(N-vinylcarbazole) matrix exhibited bright yellow electroluminescence with a maximum brightness of 2244 cd/m² and a maximum current efficiency of 1.24 cd/A. lookchem.com Although direct performance data for Thiophene, 2-(2-phenylethenyl)- in OLEDs is not widely reported, these findings suggest the potential of styryl-functionalized heterocycles in the development of new light-emitting materials.

Charge Transport Layer in Organic Field-Effect Transistors (OFETs)

| Device Parameter | Reported Value | Context |

| Field-Effect Mobility (µ) | up to 0.12 cm² V⁻¹ s⁻¹ | For regioisomers of thieno[f,f′]bis smolecule.combenzothiophenes, compounds with structural similarities to Thiophene, 2-(2-phenylethenyl)-. chemicalbook.com |

Donor or Acceptor Material in Organic Photovoltaics (OPVs)

In the realm of organic solar cells, the development of novel donor and acceptor materials with tailored electronic properties is crucial for enhancing power conversion efficiencies (PCE). Thiophene, 2-(2-phenylethenyl)- based polymers have been explored as donor materials in OPVs. The extended π-conjugation in these polymers allows for broad absorption of the solar spectrum and efficient charge generation. For instance, donor-acceptor linear conjugated polymers based on 2-styrylthiophene have been synthesized and investigated for their performance in photocatalytic hydrogen production, a process that relies on similar principles of light harvesting and charge separation as OPVs. While specific PCE data for OPVs utilizing Thiophene, 2-(2-phenylethenyl)- as the primary donor or acceptor is limited, the ongoing research into its polymeric derivatives highlights its potential in this field.

Utilization in Photonic and Optical Materials

The interaction of Thiophene, 2-(2-phenylethenyl)- with light gives rise to a range of photonic and optical properties that are being harnessed for various applications, from sensing to advanced optical technologies.

Fluorescent Probes and Sensors (excluding biological sensing)

An effective fluorescent probe must exhibit a high fluorescence quantum yield that is sensitive to the presence of a specific analyte. Research has shown that Thiophene, 2-(2-phenylethenyl)- itself possesses a negligible fluorescence quantum yield (Φf < 0.01) in both non-polar and polar solvents. This low intrinsic fluorescence makes the parent compound unsuitable for direct use as a fluorescent probe. However, the styrylthiophene scaffold can be incorporated into more complex molecular designs, where interactions with specific analytes could potentially modulate its electronic structure and "turn on" fluorescence. To date, there is limited published research on the application of Thiophene, 2-(2-phenylethenyl)- as a fluorescent chemosensor for non-biological analytes.

| Photophysical Property | Reported Value | Solvent Conditions |

| Fluorescence Quantum Yield (Φf) | < 0.01 | Non-polar and polar solvents. |

Non-Linear Optical (NLO) Materials

Non-linear optical materials, which exhibit a change in their refractive index or absorption coefficient in the presence of intense light, are essential for technologies such as optical switching and frequency conversion. The donor-π-acceptor (D-π-A) architecture is a common strategy for designing molecules with large NLO responses. (E)-2-styrylthiophene has been effectively utilized as a π-conjugated bridge in such D-π-A systems. In one study, a molecule with a dicyanoacetylene acceptor and a specific donor connected by an (E)-2-styrylthiophene bridge demonstrated a significant third-order NLO response. The intramolecular charge transfer from the donor to the acceptor, facilitated by the styrylthiophene bridge, is key to this property. The measured NLO parameters underscore the potential of Thiophene, 2-(2-phenylethenyl)- as a crucial component in the development of advanced NLO materials.

| NLO Property | Reported Value | Molecular Context |

| Nonlinear Absorption Coefficient (β) | 1.5 × 10⁻⁹ m W⁻¹ | In a D-π-A conjugate with a dicyanoacetylene acceptor and an (E)-2-styrylthiophene bridge. |

| Effective Third-Order Refractive Index (n₂) | -12 × 10⁻¹⁷ m² W⁻¹ | In the same D-π-A conjugate. |

Advanced Materials for Catalysis and Photocatalysis

While direct catalytic applications of Thiophene, 2-(2-phenylethenyl)- are not extensively documented, its structural motifs are integral to advanced materials designed for catalysis and photocatalysis. The incorporation of thiophene units into larger conjugated systems is a key strategy in developing novel photocatalysts.

Thiophene-embedded conjugated microporous polymers (CMPs) have demonstrated significant potential as heterogeneous photocatalysts. rsc.org These materials leverage the high porosity, large surface area, and tunable electronic structure of CMPs. By incorporating building blocks like bithiophene or thiophthene, these polymers can be engineered to exhibit excellent catalytic activity in organic transformations, such as the synthesis of benzimidazoles. rsc.org Such polymers often act as stable, efficient, and recyclable metal-free photocatalysts. rsc.org The general mechanism involves the absorption of light by the conjugated framework, leading to the generation of electron-hole pairs that can initiate redox reactions.

Furthermore, studies on various conjugated organic polymers have shown that the inclusion and number of thiophene rings can significantly influence photocatalytic performance. nih.gov For instance, in the degradation of aqueous pollutants like tetracycline, polymers containing a higher number of thiophene units have exhibited enhanced degradation efficiency. nih.gov This is attributed to stronger charge separation and transfer capabilities, as well as better absorption of visible light. nih.gov Thiophene-based polymers have also been investigated for their photocatalytic antibacterial properties, where they generate reactive oxygen species (ROS) under visible light irradiation to effectively kill both Gram-positive and Gram-negative bacteria. researchgate.net

Given these findings, Thiophene, 2-(2-phenylethenyl)- could serve as a valuable monomer or building block for constructing such advanced photocatalytic materials. Its structure provides a conjugated pathway that can be extended through polymerization, and the phenyl group offers sites for further functionalization to fine-tune the material's electronic properties and catalytic activity.

Thin Film Fabrication and Device Performance Characterization

The performance of electronic and optoelectronic devices based on organic materials is critically dependent on the quality and morphology of the active thin films. For compounds like Thiophene, 2-(2-phenylethenyl)-, precise control over thin film fabrication is essential to optimize device performance.

The formation of thin films from small molecules and oligomers like Thiophene, 2-(2-phenylethenyl)- can be achieved through two primary routes: vacuum deposition and solution processing.

Vacuum Deposition , particularly thermal evaporation, is a solvent-free method that offers excellent control over film thickness and purity. This technique is well-suited for small molecules and oligomers that can be sublimed without decomposition. ox.ac.uk In this process, the material is heated in a high-vacuum chamber until it evaporates and then condenses onto a cooled substrate, forming a thin film. researchgate.net Vacuum deposition is advantageous for creating complex, multilayer device structures with sharp interfaces. ox.ac.uk Studies on oligothiophenes have shown that real-time, in-situ monitoring techniques like grazing-incidence X-ray diffraction can be used during vacuum deposition to observe and control the growth and orientation of the molecules in the film from the very early stages. dtu.dk Novel A-D-A-D-A-type oligothiophenes have been successfully used in vacuum-processed planar heterojunction organic solar cells. nih.gov

Solution Processing techniques, such as spin coating, offer a lower-cost and more scalable alternative to vacuum deposition. In this method, the material is dissolved in a suitable organic solvent, and the solution is dispensed onto a spinning substrate. The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a thin film. The final film morphology is highly dependent on factors like solvent choice, solution concentration, and spin speed. nih.gov Research on various thiophene derivatives demonstrates that spin coating can be used to create thin films on different substrates, and the resulting surface morphology can be tuned by controlling the processing parameters. nih.govresearchgate.net

Table 1: Comparison of Thin Film Deposition Techniques

| Feature | Vacuum Deposition | Solution Processing |

|---|---|---|

| Principle | Sublimation and condensation of material in a vacuum | Spreading of a material solution followed by solvent evaporation |

| Advantages | High purity films, precise thickness control, suitable for multilayer structures | Low cost, high throughput, scalability, simple equipment |

| Disadvantages | High equipment cost, limited to sublimable materials, slower deposition rates | Solvent compatibility issues, potential for solvent residue, less control over film purity and interfaces |

| Typical Methods | Thermal Evaporation, Sputtering | Spin Coating, Blade Coating, Inkjet Printing |

The arrangement of molecules in the solid state—the film's morphology and microstructure—directly impacts its electronic properties, such as charge transport. Therefore, detailed characterization is crucial.

Morphology and Microstructure Analysis is typically performed using a suite of high-resolution microscopy and scattering techniques.

Atomic Force Microscopy (AFM) is used to map the surface topography of the thin film with nanoscale resolution. It provides information on surface roughness, grain size, and the presence of domains or defects. aip.orgkaust.edu.sa For instance, AFM has been used to study the surface morphology of blend films of thiophene derivatives, revealing how changes in composition lead to the formation of holes and other features on the surface. aip.org It has also been employed to visualize the fiber-like structures and distinct domains of different isomers in oligothiophene films. nih.gov

Scanning Electron Microscopy (SEM) provides images of the film's surface with high magnification, revealing details about the surface morphology, uniformity, and the presence of aggregates or voids. nih.govresearchgate.net

X-ray Diffraction (XRD) , particularly in a grazing-incidence (GIXRD) geometry, is a powerful tool for probing the crystal structure and molecular orientation within the film. dtu.dk It can determine the packing arrangement of the molecules (e.g., face-on or edge-on relative to the substrate) and the degree of crystallinity, which are critical for efficient charge transport in devices. nih.gov Studies on oligothiophenes have used GIXRD to identify the unit cell of the crystal structure and track the transition from 2D layer-by-layer growth to 3D island growth. dtu.dk

The combination of these techniques provides a comprehensive understanding of the structure-property relationships in thin films of thiophene-based materials, which is essential for optimizing the performance of functional devices. The self-organization of thiophene derivatives on solid substrates is known to be dependent on the nature of the substrate, the preparation methods, and the specific intermolecular interactions. nih.gov

Table 2: Techniques for Morphology and Microstructure Analysis

| Analytical Technique | Information Provided | Relevance to Device Performance |

|---|---|---|

| Atomic Force Microscopy (AFM) | Surface topography, roughness, grain size, phase separation. aip.orgkaust.edu.sanih.gov | Affects charge injection/extraction at interfaces and exciton (B1674681) dissociation. |

| Scanning Electron Microscopy (SEM) | Surface morphology, film uniformity, presence of large-scale defects. nih.govresearchgate.net | Film quality and uniformity are crucial for consistent device operation. |

| X-ray Diffraction (XRD) | Crystallinity, molecular packing, orientation of molecules relative to the substrate. dtu.dknih.gov | Determines charge carrier mobility and anisotropy in transport. |

Polymerization and Oligomerization Studies of Thiophene, 2 2 Phenylethenyl

The monomer 2-(2-phenylethenyl)thiophene (B8197211), which features a thiophene (B33073) ring linked to a phenyl group via a vinylene bridge, is a significant building block for creating π-conjugated polymers. The extended π-system of this monomer makes it a prime candidate for synthesizing materials with interesting electronic and optical properties suitable for various applications in organic electronics.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

Future synthetic research must prioritize green chemistry principles to enhance the sustainability of producing Thiophene (B33073), 2-(2-phenylethenyl)- and its derivatives. A key direction is the advancement of metal-free synthetic methodologies, which minimize metal toxicity and align with environmental stewardship. researchgate.net Strategies could involve the use of elemental sulfur or potassium sulfide (B99878) as the sulfur source in cyclization reactions. researchgate.net Furthermore, exploring multicomponent reactions (MCRs) presents a promising avenue, as these reactions often improve atom economy by combining multiple starting materials in a single, efficient step.

Another critical area is the reduction or elimination of hazardous organic solvents. Research into solvent-free reaction conditions, such as solid-state synthesis or mechanochemistry, could significantly lower the environmental impact. mdpi.com For instance, developing a solvent-free Michael addition pathway could be a viable strategy. mdpi.com Where solvents are necessary, the focus should be on employing green solvents, such as bio-derived terpenes, which have been shown to be effective for fabricating various organic electronic devices. kaust.edu.sa The development and optimization of catalytic systems are also paramount. While metal-catalyzed cross-coupling reactions are common for creating the styryl linkage, future work should focus on using more abundant and less toxic metals like copper or iron, or developing highly efficient noble metal catalyst systems (e.g., rhodium, palladium) that can be used at very low loadings and recycled effectively. researchgate.netmdpi.com

| Synthesis Strategy | Key Advantages | Relevant Research Area |

| Metal-Free Synthesis | Reduces metal toxicity, simplifies purification. researchgate.net | Use of elemental sulfur, potassium sulfide. researchgate.net |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. nih.gov | One-pot synthesis of complex derivatives. |

| Solvent-Free Reactions | Eliminates solvent waste, potential for lower energy use. mdpi.com | Mechanochemistry, solid-state synthesis. |

| Green Solvents | Use of renewable and less hazardous solvents. kaust.edu.sa | Bio-derived solvents like terpenes. kaust.edu.sa |

| Advanced Catalysis | Higher efficiency, use of earth-abundant metals, catalyst recycling. researchgate.net | Low-loading Pd/Rh catalysts, Cu-based systems. researchgate.net |

Exploration of Advanced Device Architectures

The optoelectronic properties of Thiophene, 2-(2-phenylethenyl)- make it a prime candidate for incorporation into a range of electronic devices. Future research should extend beyond conventional applications to explore more advanced and novel device architectures. Thiophene-based materials are already utilized in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov The challenge now is to design architectures that leverage the specific steric and electronic profile of this molecule.

A significant opportunity lies in the development of flexible and wearable electronics. The molecular structure could be integrated into polymeric backbones or used as a functional dopant in flexible substrates to create devices like wearable sensors or rollable displays. Another frontier is in the area of non-linear optics, where the extended π-conjugation of the molecule could be exploited for applications in optical switching and data processing. Research should also focus on its use as a semiconductor in organic electrochemical transistors (OECTs), which are critical for bioelectronic applications due to their ability to operate in aqueous environments. tuni.fi Investigating how modifications to the phenyl or thiophene rings affect charge transport, energy levels, and device performance in these advanced architectures will be crucial. researchgate.net

Integration into Hybrid Organic-Inorganic Systems

The synergy between organic and inorganic materials can lead to hybrid systems with unprecedented functionalities. A major future research direction is the integration of Thiophene, 2-(2-phenylethenyl)- into such hybrid structures. One promising area is in next-generation solar cells. For instance, derivatives of this molecule could be designed as hole-transporting materials (HTMs) in perovskite solar cells, mediating the efficient extraction of charge from the inorganic perovskite layer to the electrode. Its structural properties could be tuned to optimize energy level alignment and enhance device stability.

Another exciting avenue is the creation of hybrid sensors by combining the thiophene compound with inorganic nanoparticles, such as quantum dots (QDs). nih.gov In such a system, the organic component can act as a selective receptor for specific analytes, while the inorganic QD provides a robust and photostable signal. For example, research has shown the potential of combining thienothiophene units with CdSe/CdS/ZnS QDs in light-emitting applications. nih.gov Further investigations could explore the use of Thiophene, 2-(2-phenylethenyl)- as a surface ligand on inorganic nanocrystals to improve their processability in organic solvents and enhance their electronic communication with an organic matrix.

Theoretical Prediction of Novel Derivatives with Tailored Properties

Computational chemistry and in-silico design represent powerful tools for accelerating the discovery of new materials with optimized properties. Future research should heavily leverage theoretical predictions to guide the synthesis of novel derivatives of Thiophene, 2-(2-phenylethenyl)-. By using methods like Density Functional Theory (DFT), researchers can predict key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the band gap, and absorption spectra. mdpi.com This allows for the pre-screening of a large number of potential structures to identify those most promising for specific applications like OPVs or OLEDs, thereby saving significant synthetic effort.

Structure-activity relationship (SAR) studies, a concept widely used in medicinal chemistry, can be effectively applied. nih.gov For instance, theoretical models can predict how adding electron-donating or electron-withdrawing groups to the phenyl or thiophene rings will alter the molecule's electronic character and, consequently, its performance in a device. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with observed properties, providing a predictive framework for designing next-generation materials with tailored charge mobility, color tuning, or self-assembly characteristics. nih.gov

| Computational Method | Predicted Property | Application Relevance |

| Density Functional Theory (DFT) | HOMO/LUMO energies, band gap, absorption spectra. mdpi.com | Optimizing materials for OPVs, OLEDs, sensors. |

| Molecular Dynamics (MD) | Solid-state packing, morphology, self-assembly. | Predicting film microstructure for OFETs. |

| QSAR / SAR | Correlation of structure with electronic/optical properties. nih.gov | Rational design of new derivatives with desired functions. |

Investigation of Environmental Stability and Degradation Pathways in Material Applications

For any material to be commercially viable, its long-term stability under operational and environmental stress is critical. A crucial area of future research for Thiophene, 2-(2-phenylethenyl)- is the thorough investigation of its stability and degradation pathways. Organic electronic materials are susceptible to degradation from factors like oxygen, moisture, and ultraviolet (UV) radiation. wikipedia.org

Key research questions include identifying the primary degradation mechanisms. Photodegradation, involving reactions initiated by the absorption of light, is a significant concern for materials used in solar cells and displays. Studies on related poly(arylene vinylenes) show that the vinylene linkage can be a site of photo-oxidative attack. setu.ie Oxidative degradation is another major issue, as oxygen can react with the conjugated system, especially when the material is in an excited state or carries a charge. For devices operating in biological environments, such as OECTs, degradation can be triggered by electrochemical side reactions, including the oxygen reduction reaction, which can alter the local pH and attack the polymer backbone. tuni.fi

Furthermore, understanding the potential for enzymatic degradation is important for assessing the environmental fate of these materials and for designing biodegradable electronics. Studies on thiophene-based polyesters have demonstrated that certain enzymes can hydrolyze the polymer backbone, with the degradation rate depending on factors like crystallinity. nih.govfrontiersin.org Future work should involve accelerated aging studies under controlled atmospheres (light, humidity, oxygen) and detailed analysis of the chemical byproducts of degradation to build a comprehensive picture of the material's lifetime and environmental impact.

Q & A

Q. What are the common synthetic routes for preparing Thiophene, 2-(2-phenylethenyl)-, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as Heck coupling. For example, reacting 2-bromothiophene with styrene derivatives in the presence of Pd(OAc)₂, a phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or THF) at 80–100°C . Optimization involves varying catalyst loading (0.5–5 mol%), solvent polarity, and reaction time (12–24 hrs). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures isolation of the trans-isomer. Reaction progress is monitored by TLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of Thiophene, 2-(2-phenylethenyl)-?

- Methodological Answer :

- ¹H NMR : The thiophene ring protons (δ 6.8–7.2 ppm) and ethenyl protons (δ 6.4–7.0 ppm, coupling constant J = 16 Hz for trans-configuration) confirm connectivity. Aromatic protons from the phenyl group appear at δ 7.2–7.5 ppm .

- IR : Stretching frequencies for C=C (1600–1650 cm⁻¹) and C-S (600–700 cm⁻¹) bonds validate the structure .

- MS : Molecular ion peaks (e.g., m/z 196.25 for C₁₃H₁₂N₂ analogs) and fragmentation patterns confirm molecular weight . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient).

Q. What strategies enable regioselective functionalization of Thiophene, 2-(2-phenylethenyl)- in electrophilic substitution reactions?

- Methodological Answer : Electrophilic substitution occurs preferentially at the 5-position of the thiophene ring due to electron-donating effects from the ethenyl group. For nitration, use HNO₃/H₂SO₄ at 0–5°C to avoid over-substitution. For Friedel-Crafts acylation, employ SnCl₄ as a catalyst in CH₂Cl₂ at 25°C . Regioselectivity is confirmed by comparing experimental ¹H NMR shifts with DFT-calculated chemical shifts .

Advanced Research Questions

Q. How does the conjugation length of Thiophene, 2-(2-phenylethenyl)- influence its electronic properties, and what computational methods model these effects?